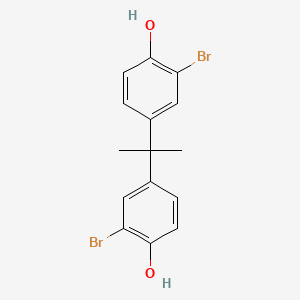

3,3'-二溴双酚 A

描述

3,3’-Dibromobisphenol A is a chemical compound with the molecular formula C15H14Br2O2 . It is also known by other names such as 4,4’- (2,2-Propandiyl)bis (2-bromphenol), 2,2-Bis (3-bromo-4-hydroxyphenyl)propane, and 2-bromo-4- [2- (3-bromo-4-hydroxyphenyl)propan-2-yl]phenol .

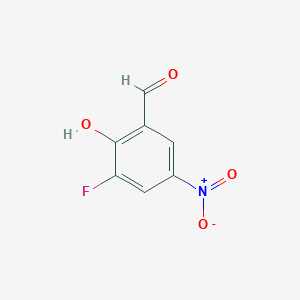

Molecular Structure Analysis

The molecular structure of 3,3’-Dibromobisphenol A consists of two bromophenol groups connected by a propane-2,2-diyl group . The average mass is 386.078 Da and the monoisotopic mass is 383.936035 Da .Chemical Reactions Analysis

While specific chemical reactions involving 3,3’-Dibromobisphenol A are not detailed in the search results, it is known that related compounds like TBBPA undergo reductive debromination .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Dibromobisphenol A include a flash point of 201.5±27.3 C, an index of refraction of 1.640, and a molar refractivity of 83.5±0.3 cm^3 . It has 2 H bond acceptors .科学研究应用

环境降解和微生物相互作用

- 微生物脱溴:Arbeli 和 Ronen(2003 年)的研究表明,来自受污染沉积物的厌氧微生物可以将四溴双酚 A 脱溴为双酚 A。观察到随着中间产物(包括二溴双酚 A)的积累,这一过程会减慢 (Arbeli 和 Ronen,2003)。

甲状腺系统破坏

- 对甲状腺系统的影响:Kudo 等人(2006 年)发现 3,3',5-三溴双酚 A 和 3,3'-二溴双酚 A 是与非洲爪蟾甲状腺激素受体结合的有效竞争者。这些化合物影响甲状腺信号传导,显示出破坏甲状腺系统的潜力 (Kudo 等人,2006)。

免疫学检测

- 免疫检测开发:Wang 等人(2015 年)开发了一种免疫检测,使用骆驼单域抗体-碱性磷酸酶融合蛋白检测四溴双酚 A。该检测显示出高选择性和可忽略的交叉反应性,显示出环境和人体暴露监测的潜力 (Wang 等人,2015)。

对脂肪细胞分化的影响

- 对脂肪形成的影响:Akiyama 等人(2015 年)的一项研究表明,脱溴的四溴双酚 A 化合物(包括二溴双酚 A)可以促进 3T3-L1 细胞中的脂肪细胞分化。这表明对代谢途径和脂肪形成的潜在影响 (Akiyama 等人,2015)。

分子影响研究

- 分子靶点分析:De Wit 等人(2008 年)利用基因组和蛋白质组学方法评估了 TBBPA 对斑马鱼肝脏的分子影响,突出了它对甲状腺和维生素 A 稳态的干扰,并引发了表明氧化应激的反应 (De Wit 等人,2008)。

合成和材料特性

- 聚碳酸酯的合成和性质:Marks 和 Sekinger(1995 年)研究了 2,2'-二溴双酚 A 聚碳酸酯的合成和性质,重点介绍了它在阻燃材料中的潜在应用 (Marks 和 Sekinger,1995)。

氧化应激和凋亡

- 对细胞凋亡的影响:Zhang 等人(2019 年)研究了 TBBPA 对人肝细胞(L02 细胞)的细胞毒性作用,证明它激活了氧化应激、线粒体凋亡和 Nrf2 信号通路,这可能对肝脏健康产生影响 (Zhang 等人,2019)。

安全和危害

作用机制

Target of Action

Dibromobisphenol A primarily targets human embryonic stem cells (hESC) . It has been found to inhibit the proliferation of these cells in a concentration-dependent manner . The compound’s interaction with these cells is believed to be a key factor in its toxicity .

Mode of Action

Dibromobisphenol A interacts with its targets by inhibiting their proliferation . It has been observed that the cell bioaccumulation efficiency of Dibromobisphenol A is higher than that of Tetrabromobisphenol A . This suggests that Dibromobisphenol A may have a stronger affinity for its targets, leading to more potent toxicity .

Biochemical Pathways

Dibromobisphenol A interferes with several metabolic pathways related to amino acid metabolism and biosynthesis . The compound’s interference with these pathways can lead to increased reactive oxygen species, which in turn raises the degree of apoptosis and reduces DNA synthesis .

Pharmacokinetics

It is known that dibromobisphenol a is persistent and bioaccumulative , suggesting that it may have a long half-life in the body and a high potential for bioaccumulation.

Result of Action

The molecular and cellular effects of Dibromobisphenol A’s action include increased reactive oxygen species, raised apoptosis, and reduced DNA synthesis . These effects can lead to toxicity and potential health risks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dibromobisphenol A. For instance, the compound has been found in various environments, including electronic waste dismantling sites . The presence of Dibromobisphenol A in these environments can lead to human exposure and potential health risks .

属性

IUPAC Name |

2-bromo-4-[2-(3-bromo-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Br2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNCVRMXCLUOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904259 | |

| Record name | Dibromobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29426-78-6 | |

| Record name | Dibromobisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29426-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dibromobisphenol A (3,3'-Dibromobisphenol A) interact with its target and what are the downstream effects?

A: Research suggests that 3,3'-Dibromobisphenol A, a debromination product of Tetrabromobisphenol A (TBBPA), can act as both a T3 agonist and antagonist by interfering with the thyroid hormone system. It does so by competing with the thyroid hormone (T3) for binding to transthyretin (TTR) and the thyroid hormone receptor (TR). This competitive binding can disrupt thyroid hormone signaling, potentially affecting development and metabolism. []

Q2: Can you describe the structural characterization of 3,3'-Dibromobisphenol A?

A: 3,3'-Dibromobisphenol A has the molecular formula C15H12Br2O2 and a molecular weight of 388.05 g/mol. While specific spectroscopic data is not provided in the research excerpts, its structure consists of two phenol rings connected by a propane bridge, with bromine atoms substituting the hydrogen atoms at the 3 and 3' positions. [, , , , ]

Q3: How does the presence of bromine atoms in 3,3'-Dibromobisphenol A affect its binding affinity to transthyretin (TTR) compared to T3?

A: Studies indicate that the presence of bromine atoms in the ortho positions relative to the hydroxyl group on the phenol rings of brominated phenolic compounds, including 3,3'-Dibromobisphenol A, enhances their competitive binding affinity for TTR. This suggests that the bromine atoms play a significant role in the interaction with TTR. []

Q4: What are the main environmental concerns associated with 3,3'-Dibromobisphenol A?

A: 3,3'-Dibromobisphenol A is a significant environmental contaminant primarily due to its origin as a degradation product of TBBPA, a widely used flame retardant. It has been detected in various environmental matrices, including soil, sediment, and even breast milk, raising concerns about potential bioaccumulation and exposure risks. [, , , ]

Q5: How is 3,3'-Dibromobisphenol A formed in the environment?

A: 3,3'-Dibromobisphenol A is primarily formed through the debromination of TBBPA in various environmental compartments. This debromination process can occur through both biotic and abiotic pathways, including microbial degradation, photolysis, and reactions with reducing agents. [, , ]

Q6: What are the implications of detecting 3,3'-Dibromobisphenol A in breast milk?

A: The detection of 3,3'-Dibromobisphenol A in breast milk is concerning due to the potential for infant exposure through breastfeeding. This exposure is particularly worrisome considering the compound's potential to disrupt the endocrine system, which plays a crucial role in early development. []

Q7: Can 3,3'-Dibromobisphenol A be further transformed in the environment?

A: Yes, research indicates that 3,3'-Dibromobisphenol A can undergo further transformation in the environment. For instance, under anaerobic conditions and in the presence of reducing agents like vitamin B12, it can be further debrominated to bisphenol A. [, ]

Q8: What analytical methods are employed for the detection and quantification of 3,3'-Dibromobisphenol A in environmental and biological samples?

A: Several analytical techniques have been employed to detect and quantify 3,3'-Dibromobisphenol A, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and ultra-high performance liquid chromatography (UHPLC) coupled with Orbitrap high-resolution mass spectrometry (HRMS). [, ]

Q9: Are there any studies investigating the cytotoxicity of 3,3'-Dibromobisphenol A?

A: Yes, some studies suggest that 3,3'-Dibromobisphenol A exhibits high cytotoxicity, potentially inducing cell death through both apoptotic and necrotic pathways. This finding underscores the importance of understanding its potential health risks. []

Q10: What is the significance of studying the transformation products of TBBPA derivatives like 3,3'-Dibromobisphenol A?

A: Studying the transformation products of TBBPA derivatives like 3,3'-Dibromobisphenol A is crucial because these products may possess different and potentially more toxic properties than the parent compound. Identifying and characterizing these transformation products can provide a more comprehensive understanding of the environmental and health risks associated with TBBPA and its derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)

![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)

![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)